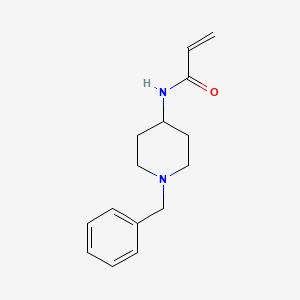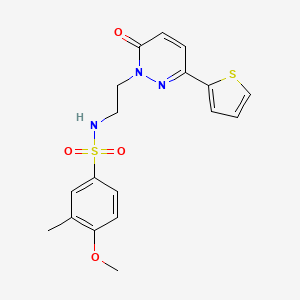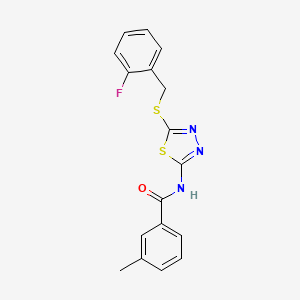
1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a phenethyl group, a pyrimidine ring, a piperidine ring, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine and piperidine rings, followed by the attachment of the phenethyl and urea groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the urea group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could impact its solubility in water .Applications De Recherche Scientifique
Preparation and Characterization of Cyclic Urea Adducts
Research has explored the preparation and characterization of cyclic urea adducts of triphenyl-tin and -lead halides. These adducts demonstrate significant interest in organometallic chemistry due to their potential applications in catalysis and materials science. The study conducted by Aitken and Onyszchuk (1985) focused on the spectroscopic studies of these adducts, revealing their binding and dissociation behaviors in solutions, which is crucial for understanding their reactivity and stability in various conditions Aitken & Onyszchuk, 1985.
Synthesis of Pyrido and Quinolino Pyrimidines
Another area of research involves the synthesis of pyrido[2,3-d]- and quinolino[2,3-d]pyrimidines, which occupy a unique place in medicinal chemistry due to their anticancer and antiviral properties. The work by El-Ahl, Bialy, and Ismail (2001) introduced a simple, efficient route for synthesizing these compounds, highlighting their potential in developing new therapeutic agents El-Ahl, Bialy, & Ismail, 2001.
Flexible Urea Derivatives as Enzyme Inhibitors
Research on flexible urea derivatives, such as those studied by Vidaluc et al. (1995), has shown promise in inhibiting enzymes like acetylcholinesterase, which is a target for treating diseases like Alzheimer's. These compounds demonstrate the importance of structural flexibility in designing enzyme inhibitors, offering insights into developing more effective treatments Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Degradation of Herbicides in Soil
The study of imazosulfuron degradation in soil by Morrica et al. (2001) provides critical insights into the environmental fate of sulfonylurea herbicides. Understanding how these compounds degrade under various conditions helps in assessing their environmental impact and developing strategies for mitigating potential risks Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001.
Antibacterial Heterocyclic Compounds
Azab, Youssef, and El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety with potent antibacterial properties. Such research underscores the continuous search for new antimicrobial agents in the face of rising antibiotic resistance Azab, Youssef, & El‐Bordany, 2013.
Mécanisme D'action
Target of Action
Compounds with a piperidine moiety, such as this one, have been found to exhibit a wide variety of biological activities . They are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-12-7-16-5-2-1-3-6-16)23-15-17-8-13-24(14-9-17)18-20-10-4-11-21-18/h1-6,10-11,17H,7-9,12-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDYIMDXZNHRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid](/img/structure/B2995122.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone](/img/structure/B2995127.png)
![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)
![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)
![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)



![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)

